molecular formula C21H18 B089103 7,8,12-Trimethylbenz(a)anthracene CAS No. 13345-64-7

7,8,12-Trimethylbenz(a)anthracene

Cat. No.: B089103
CAS No.: 13345-64-7
M. Wt: 270.4 g/mol
InChI Key: NQIIOABBGPROQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8,12-Trimethylbenz(a)anthracene is a synthetic polycyclic aromatic hydrocarbon (PAH) of high purity, specifically designed for scientific research and development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Similar to its structural analog 7,12-Dimethylbenz(a)anthracene (DMBA), which is a potent laboratory carcinogen and tumor initiator, this compound is of significant interest in oncology and toxicology studies. Researchers may utilize it in mechanistic studies to investigate the metabolic activation of PAHs, their DNA-binding mechanisms as diol epoxide metabolites, and the subsequent processes of carcinogenesis. Its multi-methylated structure makes it a valuable compound for exploring structure-activity relationships and specific metabolic pathways in experimental models of two-stage carcinogenesis. Proper safety protocols must be followed as this compound is considered a health hazard.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13345-64-7

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

7,8,12-trimethylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18(14(2)20(13)17)12-11-16-8-4-5-9-19(16)21/h4-12H,1-3H3

InChI Key

NQIIOABBGPROQW-UHFFFAOYSA-N

SMILES

CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C

Canonical SMILES

CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C

Other CAS No.

13345-64-7

Synonyms

7,8,12-trimethylbenz(a)anthracene

Origin of Product

United States

Mechanistic Insights into the Carcinogenic Action of 7,8,12 Trimethylbenz a Anthracene

Elucidation of Metabolic Activation Pathways of 7,8,12-Trimethylbenz(a)anthracene

The carcinogenic activity of polycyclic aromatic hydrocarbons (PAHs) like this compound (TMBA) is intrinsically linked to their metabolic activation into reactive intermediates that can damage cellular macromolecules. This process is a critical initiating step in chemical carcinogenesis. The metabolic activation of TMBA involves a series of enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Role of Cytochrome P450 Enzymes (e.g., CYP1B1) in this compound Bioactivation

Cytochrome P450 enzymes, particularly CYP1B1, play a crucial role in the metabolic activation of benz(a)anthracene (B33201) derivatives. nih.gov While direct studies on TMBA are limited, the well-characterized bioactivation of the structurally similar and potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) provides significant insights. CYP1B1, often found in extrahepatic tissues, is adept at metabolizing PAHs like DMBA. nih.gov This enzyme is involved in producing procarcinogenic dihydrodiols as major metabolites. nih.gov Studies with CYP1B1-null mice have demonstrated their resistance to DMBA-induced tumors, underscoring the essential role of this enzyme in the metabolic activation and carcinogenic potential of DMBA. nih.gov Given the structural similarities, it is highly probable that CYP1B1 is also a key player in the bioactivation of TMBA.

The expression of CYP enzymes can be induced by exposure to PAHs, a process regulated by the aryl hydrocarbon receptor (AHR). semanticscholar.org This receptor, upon binding with a ligand like a PAH, translocates to the nucleus and promotes the transcription of genes encoding for metabolic enzymes, including CYP1A1 and CYP1B1. semanticscholar.org While CYP1A1 is predominantly found in the liver, CYP1B1 is expressed in various other tissues, which may contribute to the organ-specific carcinogenicity of these compounds. nih.gov

Formation of Reactive Metabolites and Electrophilic Intermediates

The metabolic activation of benz(a)anthracenes by cytochrome P450 enzymes leads to the formation of highly reactive electrophilic intermediates. A principal pathway involves the formation of dihydrodiol epoxides. For DMBA, the bay-region diol-epoxide is considered a major ultimate carcinogenic metabolite. nih.govepa.gov This process begins with the formation of a dihydrodiol, which is then further oxidized by CYP enzymes to a highly reactive epoxide. nih.gov These electrophilic epoxides can then readily attack nucleophilic sites in cellular macromolecules, most notably DNA.

Another potential activation pathway involves the hydroxylation of a methyl group, followed by sulfation to form a reactive sulfuric acid ester. epa.govnih.gov For instance, 7-sulfooxymethyl-12-methylbenz[a]anthracene, a synthetic analog, has been shown to be an electrophilic mutagen. epa.gov However, studies suggest that this pathway is less significant for the carcinogenicity of DMBA compared to the formation of dihydrodiol epoxides, as it results in only a small fraction of the total DNA adducts. epa.gov

Molecular Basis of Genotoxicity and DNA Adduct Formation by this compound

The genotoxicity of TMBA stems from the ability of its reactive metabolites to bind covalently to DNA, forming DNA adducts. These adducts are a hallmark of chemical carcinogenesis and can lead to mutations if not repaired, initiating the process of malignant transformation.

Characterization of Specific DNA Adducts Induced by this compound

TMBA has been shown to bind covalently to the DNA of hematopoietic organs, such as the spleen and bone marrow, in rats. nih.gov The resulting DNA adducts are critical lesions that can trigger carcinogenic events. While the specific adducts of TMBA have not been as extensively characterized as those of DMBA, the patterns are expected to be similar due to their structural relationship.

For DMBA, the primary DNA adducts are formed from the reaction of its bay-region diol-epoxides with the exocyclic amino groups of deoxyguanosine and deoxyadenosine (B7792050) residues in DNA. nih.govcapes.gov.br Specifically, both syn- and anti-dihydrodiolepoxides are formed, leading to a mixture of adducts. capes.gov.br Chromatographic analyses have identified multiple DMBA-deoxyribonucleoside adducts in various tissues, with the major adduct resulting from the reaction of the bay-region diol-epoxide. nih.govnih.gov It is plausible that TMBA forms a similar profile of DNA adducts, primarily through the reaction of its corresponding diol-epoxides with DNA bases.

Impact of DNA Adducts on Genomic Integrity and Mutagenesis

The formation of bulky DNA adducts by compounds like TMBA can have profound consequences for genomic integrity. nih.gov These adducts can physically distort the DNA double helix, interfering with essential cellular processes such as DNA replication and transcription. wikipedia.org If the cellular DNA repair mechanisms fail to remove these adducts before replication, they can lead to the incorporation of incorrect bases, resulting in permanent mutations. researchgate.net

These mutations can occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes and tumor suppressor genes. For example, in studies with DMBA, mutations in the ras family of oncogenes have been frequently observed in induced tumors. nih.gov The persistent presence of DNA adducts in target tissues is a key factor in the initiation of cancer. nih.gov While the formation of adducts itself is not sufficient to cause cancer, the resulting mutations are a critical step in the multi-stage process of carcinogenesis. nih.gov Furthermore, exposure to these carcinogens can also induce oxidative DNA damage, further contributing to genomic instability. nih.gov

Chromosomal Aberrations and Karyotypic Changes Induced by this compound

In addition to causing point mutations through DNA adduct formation, TMBA can also induce larger-scale genetic damage in the form of chromosomal aberrations and changes in the karyotype. These alterations are another important aspect of its carcinogenic mechanism.

Cytogenetic studies on rat leukemias induced by TMBA have revealed highly distinctive and recurring chromosomal changes. nih.govnih.gov A significant finding is the frequent occurrence of trisomy of the largest telocentric chromosome (C-1 trisomy) in the leukemic cells. nih.govnih.gov Another specific abnormality observed is the elongation of one of the C-1 chromosomes, referred to as "long C-1". nih.govnih.gov These non-random chromosomal changes suggest that specific genomic regions are targeted by the carcinogenic action of TMBA.

The presence of these specific karyotypic changes in tumors induced by TMBA, as well as by the related compound DMBA, points towards a common mechanism of action on blood-forming cells. nih.govcapes.gov.br The induction of these chromosomal abnormalities likely contributes to the development of leukemia by altering the dosage of critical genes located on the affected chromosomes, leading to disruptions in cellular growth control. nih.gov While a significant portion of the induced leukemias may present with a normal karyotype, the repeated observation of specific aberrations like C-1 trisomy highlights a key pathway in the progression of the disease. nih.govnih.gov

Interactive Data Table: Chromosomal Aberrations in Rat Leukemias Induced by Trimethylbenz(a)anthracene Derivatives

Karyotypic ChangePercentage of CasesReference
Trisomy of C-1 Chromosome15.6% nih.govnih.gov
Elongation of C-1 Chromosome (long C-1)7.8% (predominant stemline) nih.govnih.gov
Other Chromosome Abnormalities12.5% nih.govnih.gov
Normal Karyotype64.1% nih.govnih.gov

Identification of Recurrent Chromosomal Abnormalities (e.g., Trisomy, Elongation)

Cytogenetic studies of leukemias induced by this compound in rats have consistently identified distinctive and recurrent abnormalities involving specific chromosomes. These aberrations are not random events but rather appear to be a targeted consequence of the chemical's interaction with the cellular genetic material.

One of the most frequently observed abnormalities is trisomy of the largest telocentric chromosome , designated as C-1 or chromosome No. 2 in different studies. nih.govnih.gov In a study of 64 rat leukemias induced with TMBA and a related compound, 15.6% of cases showed stemlines with this trisomy. nih.gov Another significant and specific abnormality is the elongation of one of the C-1 (or No. 2) chromosomes , often referred to as "long C-1" or "long No. 2". nih.govnih.gov This elongation was found as the predominant stemline in 7.8% of leukemias and as a smaller cell population in other cases. nih.gov Quinacrine fluorescence analysis has confirmed that cells with a long No. 2 chromosome exhibit partial trisomy for that chromosome. nih.gov

Beyond these primary changes, other less frequent chromosomal abnormalities not involving the C-1/No. 2 chromosome have been noted in about 12.5% of leukemia cases. nih.gov It is significant that a large portion of the induced leukemias (64.1%) maintained a predominantly normal karyotype, suggesting that other, more subtle genetic or epigenetic mechanisms may also be at play. nih.gov

The table below summarizes the incidence of these key chromosomal abnormalities in rat leukemias following exposure to TMBA.

Chromosomal AbnormalityIncidence in Leukemia CasesPredominance
Trisomy of C-1/No. 215.6% - 17.8% nih.govnih.govPredominant Stemline
Elongation of C-1/No. 27.8% nih.govPredominant Stemline
Elongation of C-1/No. 2Found in additional cases nih.govSmall Cell Population
Other Abnormalities12.5% nih.govN/A
Normal Karyotype64.1% nih.govPredominant Stemline

Correlation between Chromosomal Changes and Oncogenic Transformation

The consistent and non-random nature of the chromosomal abnormalities induced by this compound strongly suggests a direct correlation with the process of oncogenic transformation. The preferential targeting of the C-1/No. 2 chromosome, leading to either a full or partial gain of genetic material (trisomy or elongation), points to this chromosome housing genes critical to the development of leukemia.

The induction of leukemia in rats by TMBA is a multi-stage process that is often preceded by significant damage to the hematopoietic system. Intravenous administration of TMBA leads to a high incidence of leukemia, with widespread chromosome breaks observed in bone marrow cells shortly after exposure. researchgate.net These breaks occur non-randomly, with a higher-than-expected involvement of the No. 1 and No. 2 chromosomes. researchgate.net This initial genomic instability likely provides the fertile ground from which specific, growth-advantaged clones with abnormalities like trisomy of chromosome No. 2 can emerge and proliferate.

The link between these chromosomal changes and oncogenesis is further solidified by the observation of a specific phenotype associated with the genetic abnormality. For instance, leukemias with TMBA-induced No. 2 trisomy were also associated with severe anemia in the host animals, a clinical feature often seen in hematological malignancies. nih.gov This suggests that the extra copy of chromosome No. 2 not only contributes to the malignant transformation but also influences the pathological characteristics of the resulting disease.

The recurrence of these specific chromosomal alterations in tumors induced by TMBA provides compelling evidence for their role as driver mutations in the carcinogenic process. The gain of a whole or partial chromosome can lead to an increased dosage of oncogenes located on that chromosome, disrupting normal cellular processes and promoting uncontrolled cell growth, a hallmark of cancer.

Molecular and Cellular Pathology Induced by 7,8,12 Trimethylbenz a Anthracene

Disruption of Cellular Signaling Pathways by 7,8,12-Trimethylbenz(a)anthracene

Exposure to this compound and its close analog, 7,12-dimethylbenz(a)anthracene (DMBA), leads to significant disruption of cellular signaling pathways that are fundamental to normal cell function. This disruption is a key element in its carcinogenic activity. These polycyclic aromatic hydrocarbons (PAHs) can trigger a cascade of events that alter normal cellular processes, leading to uncontrolled growth and tumor development.

One of the primary ways that this compound and DMBA exert their carcinogenic effects is by modulating the signaling of proto-oncogenes and tumor suppressor genes. nih.gov The Ras family of proto-oncogenes, including Ki-ras and Ha-ras, are frequent targets. nih.govnih.gov

Studies have shown that DMBA can cause activating point mutations in the Ki-ras gene. nih.gov For instance, in hepatic tumors of rainbow trout exposed to DMBA, mutations were identified in codon 12 (GGA to AGA or GTA) and codon 61 (CAG to CTG) of the Ki-ras allele. nih.gov Similarly, A to T mutations at the second base of codon 61 of the Ha-ras oncogene have been found in skin tumors of mice exposed to DMBA. nih.gov These mutations result in a constitutively active Ras protein, which leads to uncontrolled cell proliferation.

In addition to activating proto-oncogenes, DMBA has been shown to affect tumor suppressor genes. For example, exposure to DMBA can lead to an overexpression of mutated p53, a critical tumor suppressor protein. oatext.comnih.gov This loss of p53 function further contributes to the development of cancer by allowing damaged cells to continue to divide. oatext.com

The Wnt/β-catenin signaling pathway is another critical pathway affected by DMBA. nih.gov This pathway is essential for cell proliferation, and its dysregulation is a hallmark of many cancers. nih.gov DMBA has been found to increase the expression of β-catenin and promote the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more invasive. nih.gov

GeneTypeEffect of DMBA/TMBA ExposureConsequence
Ki-rasProto-oncogeneActivating point mutations in codons 12 and 61 nih.govConstitutively active protein, uncontrolled cell proliferation nih.gov
Ha-rasProto-oncogeneA to T mutation at codon 61 nih.govUncontrolled cell signaling nih.gov
p53Tumor suppressorOverexpression of mutated form oatext.comLoss of tumor suppressor function, uncontrolled cell division oatext.comnih.gov
c-RelProto-oncogeneActivation of NF-κB nih.govEpithelial to mesenchymal transition (EMT) nih.gov
β-cateninProto-oncogeneIncreased expression nih.govPromotion of cell proliferation and invasion nih.gov

Exposure to this compound and DMBA also leads to significant alterations in the molecular machinery that controls cell growth, proliferation, and apoptosis (programmed cell death). oatext.com These compounds can promote cell proliferation while simultaneously inhibiting apoptosis, creating a favorable environment for tumor growth.

DMBA has been shown to increase the proliferation of cancer cells. nih.gov This is achieved, in part, through the induction of the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition (EMT). nih.gov The EMT process not only increases cell proliferation but also enhances the invasive properties of cancer cells. nih.gov

In addition to promoting proliferation, DMBA can also interfere with the normal process of apoptosis. oatext.comsemanticscholar.orgnih.gov Studies have shown that DMBA can upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate the expression of pro-apoptotic proteins. oatext.comsemanticscholar.org For example, in one study, DMBA was found to increase the expression of Bcl-2, which in turn inhibited apoptosis. semanticscholar.org

Furthermore, DMBA can influence the Fas/FasL signaling pathway, which is a key regulator of apoptosis. semanticscholar.org DMBA has been shown to upregulate the expression of FasL, which can lead to apoptosis in some contexts, but in others, it can contribute to immune evasion by cancer cells. semanticscholar.org The compound has also been found to induce apoptosis in pre-B cells through a caspase-8-dependent pathway. nih.gov

Cellular ProcessEffect of DMBA/TMBA ExposureKey Molecules Involved
Cell ProliferationIncreased nih.govWnt/β-catenin, EMT-inducing factors nih.gov
ApoptosisInhibited oatext.comsemanticscholar.orgBcl-2 (upregulated) oatext.comsemanticscholar.org
ApoptosisModulated semanticscholar.orgnih.govFasL (upregulated), Caspase-8 (activated) semanticscholar.orgnih.gov

Epigenetic Modifications Associated with this compound Exposure

In addition to genetic mutations, epigenetic modifications play a crucial role in the carcinogenic effects of this compound and DMBA. These modifications, which include DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence.

Exposure to DMBA has been associated with changes in histone modifications. iastate.eduresearchgate.net Histones are proteins that package DNA into chromatin, and modifications to these proteins can affect gene expression. iastate.eduresearchgate.net For example, DMBA exposure has been shown to alter the abundance of various histone proteins and their variants. iastate.edu These changes in histone patterns can lead to a dysregulation of gene expression, contributing to the development of cancer. iastate.edu

While the direct effects of this compound on DNA methylation are not as well-documented, it is known that polycyclic aromatic hydrocarbons can induce oxidative stress, which can in turn lead to alterations in DNA methylation patterns. nih.gov Oxidative DNA damage, such as the formation of 8-hydroxyl-2'-deoxyguanosine, has been observed following DMBA treatment. nih.gov This type of damage can interfere with the ability of DNA methyltransferases to maintain normal methylation patterns, leading to epigenetic instability.

The epigenetic modifications induced by this compound and DMBA have a significant impact on gene expression and transcriptional regulation. By altering histone modifications and potentially DNA methylation, these compounds can either silence tumor suppressor genes or activate oncogenes.

For instance, the altered histone abundance observed after DMBA exposure can lead to changes in chromatin structure, making certain genes more or less accessible to the transcriptional machinery. iastate.eduresearchgate.net This can result in the inappropriate expression of genes involved in cell cycle control, DNA repair, and apoptosis.

Furthermore, DMBA has been shown to affect the expression of microRNAs (miRNAs), which are small non-coding RNAs that play a key role in post-transcriptional gene regulation. nih.gov For example, DMBA treatment has been shown to alter the expression of several miRNAs, including miR-330, miR-29a, miR-9-1, and miR-9-3, in the liver of mice. nih.gov These changes in miRNA expression can, in turn, affect the translation of messenger RNAs (mRNAs) into proteins, further contributing to the dysregulation of cellular processes. nih.gov

Epigenetic MechanismEffect of DMBA/TMBA ExposureConsequence
Histone ModificationAltered abundance of histone proteins and variants iastate.eduDysregulation of gene expression iastate.eduresearchgate.net
DNA MethylationPotential for alterations due to oxidative stress nih.govEpigenetic instability
miRNA ExpressionAltered expression of various miRNAs (e.g., miR-330, miR-29a) nih.govDysregulation of post-transcriptional gene regulation nih.gov

Experimental Models in the Study of 7,8,12 Trimethylbenz a Anthracene Carcinogenesis

Rodent Models for 7,8,12-Trimethylbenz(a)anthracene-Induced Carcinogenesis

Rodent models have been instrumental in demonstrating the carcinogenic potential of benz(a)anthracene (B33201) derivatives. These models allow for the study of tumor development in a whole-organism context, providing insights into organ-specific toxicity and the multi-step nature of cancer progression.

Research has shown that this compound is a potent inducer of leukemia in specific rat strains. Pulse-doses of 7,8,12-TMBA have been demonstrated to rapidly and consistently induce leukemia in high yield in Long-Evans (L-E) rats. The primary malignancy observed in these models is a diffuse hepatic leukemia characterized by erythroblastic stem cells. Advanced stages of this induced leukemia are associated with progressive hypothermia and a decline in pituitary function. Like the closely related compound 7,12-dimethylbenz[a]anthracene (DMBA), 7,8,12-TMBA induces leukemias that share similarities, including specific genetic mutations. For instance, leukemias induced by these compounds often exhibit a highly specific mutation in the N-ras gene, a characteristic also found in human leukemias.

While specific data on mammary carcinoma induction by 7,8,12-TMBA is limited, extensive research on other methylated benz(a)anthracene derivatives, particularly 7,12-dimethylbenz[a]anthracene (DMBA), provides a well-established model for organ-specific carcinogenesis. DMBA is a powerful and widely used laboratory carcinogen known to induce tumors in multiple organs.

In female BALB/c mice, administration of DMBA has been shown to result in the development of tumors in various primary sites, including the mammary gland, lung, lymphoid tissue, stomach, and skin. fao.org The mammary gland is a principal target, with studies showing a significant incidence of mammary tumors in treated animals. fao.org Similarly, in Sprague-Dawley rats, DMBA is a classic agent for inducing mammary carcinomas, a model that closely mimics human breast cancer. epa.gov The induction of these tumors is effective, with palpable tumors developing in a high percentage of animals within weeks of administration. epa.gov

The carcinogenic activity of benz(a)anthracene derivatives is highly dependent on their molecular structure, specifically the position of methyl groups. nih.govnih.gov Quantum chemical studies have established correlations between the molecular properties of these compounds and their carcinogenic potency. nih.gov Factors such as the reactivity of the parent hydrocarbon towards metabolic activation and the stability of the resulting carbocations are key determinants of carcinogenicity. nih.gov This structure-activity relationship helps to explain the varying carcinogenic potential among different methylated benz(a)anthracenes.

Besides mammary tumors, these compounds can induce other organ-specific cancers. For example, newborn mouse models have demonstrated the tumorigenicity of DMBA and its metabolites in the lung and liver. nih.gov

In Vitro Cellular Systems for Investigating this compound Effects

In vitro cellular systems offer a controlled environment to investigate the specific molecular and cellular effects of carcinogens, bypassing the complexities of a whole organism. These systems are crucial for studying metabolism, genotoxicity, and the mechanisms of cellular transformation.

The carcinogenicity of benz(a)anthracene derivatives is contingent upon their metabolic activation into reactive intermediates that can damage cellular macromolecules like DNA. ornl.gov Cell lines are widely used to study these metabolic pathways and the resulting genotoxic events.

Like other PAHs, the metabolism of methylated benz(a)anthracenes is carried out by cytochrome P450 enzymes. nih.govnih.gov This process transforms the parent compound into electrophilic derivatives, such as diol epoxides and radical cations, which can form covalent bonds with DNA, creating DNA adducts. ornl.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis. ornl.gov Studies using rat liver cell lines have shown that methyl substitution significantly enhances the activity of benz(a)anthracene derivatives, leading to higher induction of cytochrome P450 1A1 mRNA. nih.gov

Genotoxicity assays using various cell lines can quantify the DNA damage caused by these compounds. For example, the mutagenicity of DMBA and its metabolites has been tested in Chinese hamster V79 cells. Research has identified that specific metabolites, such as the trans-3,4-diol, are particularly potent mutagens. In vitro studies have also investigated the covalent binding of reactive metabolites to nucleic acids, confirming that these intermediates bind preferentially to purine bases in DNA. nih.gov

Metabolic and Genotoxic Effects of Benz(a)anthracene Derivatives in Cell Lines

EffectDescriptionKey Findings
Metabolic ActivationConversion of the parent compound into reactive metabolites by enzymes like cytochrome P450s.Methylation generally enhances metabolic activation. Key metabolites include dihydrodiols and diol-epoxides. nih.gov
DNA Adduct FormationCovalent binding of reactive metabolites to DNA, primarily at purine bases.Considered a critical initiating event in carcinogenesis. The level of DNA binding often correlates with carcinogenic potency. ornl.gov
MutagenicityInduction of permanent changes in the DNA sequence (mutations).Specific metabolites, like the bay-region diol-epoxides, are highly mutagenic in various cell-based assays.
GenotoxicityBroader term for damage to genetic material, including DNA strand breaks and chromosomal damage.Assays like the Comet assay can detect DNA damage, while micronucleus assays can detect chromosomal damage.

Beyond direct DNA damage, carcinogenic benz(a)anthracene derivatives elicit a range of other cellular responses that contribute to the transformation of normal cells into cancerous ones. In vitro culture systems are essential for dissecting these processes.

Studies on rat liver epithelial cells (WB-F344) have revealed several effects of monomethylated benz(a)anthracenes that are associated with tumor promotion. nih.gov These include the induction of cell proliferation in contact-inhibited cells, a hallmark of lost growth control. nih.gov Furthermore, several derivatives were found to inhibit gap junctional intercellular communication (GJIC), a process vital for maintaining tissue homeostasis; its disruption is a known mechanism of tumor promotion. nih.gov

Other cellular responses observed include the induction of apoptosis (programmed cell death) and the accumulation of phosphorylated p53 protein, which can be triggered by oxidative stress induced by the compounds. nih.gov The ability of a compound to induce these various responses is influenced by its specific chemical structure, including the position of the methyl group. nih.gov These in vitro findings on cellular disruption help to build a mechanistic understanding of how exposure to compounds like 7,8,12-TMBA can lead to cancer.

Cellular Responses to Methylated Benz(a)anthracenes in Culture

Cellular ResponseObserved EffectRelevance to Carcinogenesis
Cell ProliferationInduction of cell division in contact-inhibited cell lines. nih.govLoss of normal growth control, a key feature of cancer cells.
Gap Junctional Intercellular Communication (GJIC)Inhibition of communication between adjacent cells by some derivatives. nih.govDisruption of tissue homeostasis, considered a tumor-promoting event.
Apoptosis & p53 ActivationInduction of programmed cell death and accumulation of tumor suppressor protein p53. nih.govA response to cellular stress and DNA damage; can eliminate potentially cancerous cells, but its failure can promote cancer.
Aryl Hydrocarbon Receptor (AhR) ActivationMethyl substitution enhances the ability to activate the AhR pathway, inducing metabolic enzymes. nih.govInitiates the metabolic activation of the compound but is also linked to other toxic events associated with tumor promotion.

Structure Activity Relationship Sar and Computational Studies of 7,8,12 Trimethylbenz a Anthracene and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carcinogenicity Prediction of Methylated PAHs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to develop mathematical models that relate the chemical structure of a compound to its biological activity. For complex classes of compounds like methylated PAHs, QSAR models are invaluable for predicting carcinogenic potency, prioritizing chemicals for further testing, and supporting regulatory decision-making.

The development of a robust QSAR model involves several key steps, starting with the compilation of a reliable dataset of compounds with known carcinogenic activity. For methylated PAHs, this data is often derived from animal bioassays, such as skin painting studies in mice or mammary tumor induction in rats. The molecular structures are then represented by numerical descriptors that quantify various physicochemical and topological properties. These can include electronic properties (e.g., HOMO-LUMO energy gap), steric factors, hydrophobicity (logP), and molecular geometry.

Table 1: Key Steps in QSAR Model Development for PAH Carcinogenicity

StepDescription
Data Preparation Compilation of a dataset of PAHs with experimentally determined carcinogenicity data.
Descriptor Calculation Generation of numerical descriptors representing the molecular structure and properties of each PAH.
Model Building Application of statistical or machine learning algorithms to establish a relationship between descriptors and carcinogenic activity.
Model Validation Assessment of the model's predictive power using internal (e.g., cross-validation) and external validation sets.
Applicability Domain Definition of the chemical space in which the model can make reliable predictions.

Computational Approaches to Elucidate Metabolic Hotspots and DNA Binding Affinity

The carcinogenicity of 7,8,12-Trimethylbenz(a)anthracene and its analogs is not an intrinsic property of the parent molecule but is dependent on its metabolic activation to reactive intermediates that can bind covalently to DNA, forming DNA adducts. This process is a prerequisite for the initiation of cancer. Computational chemistry provides powerful tools to predict the sites of metabolic activation ("metabolic hotspots") and to estimate the DNA binding affinity of the resulting reactive metabolites.

The primary pathway for metabolic activation of benz(a)anthracene (B33201) derivatives involves cytochrome P450 (CYP) enzymes, which introduce an epoxide across a double bond. This is followed by enzymatic hydration by epoxide hydrolase to form a trans-dihydrodiol. A second epoxidation by CYP enzymes, typically in the sterically hindered "bay region," produces a highly reactive diol epoxide. This bay-region diol epoxide is considered the ultimate carcinogen for many PAHs as it can readily react with the nucleophilic sites on DNA bases, primarily guanine and adenine.

Computational methods, such as quantum mechanical calculations, can model the energetics of these metabolic reactions. By calculating the stability of potential carbocations formed during epoxide ring-opening, these models can predict which regions of the molecule are most susceptible to metabolic attack. For methylated benz(a)anthracenes like the highly potent 7,12-dimethylbenz(a)anthracene (DMBA), studies have confirmed that metabolism to the 3,4-diol-1,2-epoxide in the bay region is the critical activation pathway. The greater reactivity of DMBA with deoxyadenosine (B7792050) residues in DNA may contribute to its high tumor-initiating potential compared to other PAHs like benzo(a)pyrene. It is hypothesized that the methyl groups at the 7 and 12 positions of DMBA influence the conformation and reactivity of the bay-region diol epoxide, enhancing its ability to form DNA adducts. Computational models would predict a similar bay-region activation for this compound.

Table 2: General Pathway of Metabolic Activation for Benz(a)anthracene Derivatives

StepReactionKey EnzymesProductCarcinogenic Significance
1 Initial EpoxidationCytochrome P450 (CYP1A1, CYP1B1)Arene OxideFirst step in activation
2 HydrationEpoxide Hydrolasetrans-DihydrodiolProximate Carcinogen
3 Second EpoxidationCytochrome P450 (CYP1A1, CYP1B1)Diol EpoxideUltimate Carcinogen; reacts with DNA

Influence of Methyl Group Position and Number on the Carcinogenic Potency of Benz(a)anthracenes

The carcinogenic activity of benz(a)anthracene is significantly modulated by the number and, crucially, the position of methyl substituents on the aromatic ring system. Benz(a)anthracene itself is a weak carcinogen, but the addition of methyl groups can dramatically increase its potency. The most potent monomethylated derivative is 7-methylbenz(a)anthracene.

The addition of a second methyl group can lead to one of the most potent chemical carcinogens known: 7,12-dimethylbenz(a)anthracene (DMBA). The methyl groups at positions 7 and 12 are thought to enhance carcinogenicity by influencing the molecule's metabolism. They may facilitate the formation of the ultimate carcinogenic bay-region diol epoxide and/or hinder detoxification pathways that would otherwise deactivate the molecule.

However, increasing the number of methyl groups does not necessarily lead to a further increase in carcinogenic activity. The position of the additional methyl groups is critical. For instance, the introduction of an additional methyl group at the 11-position to create 7,11,12-trimethylbenz(a)anthracene results in a significant decrease in tumor-initiating activity compared to DMBA. This is attributed to a "buttressing effect," where the 11-methyl group creates steric hindrance in the bay region, potentially impeding the metabolic activation process that forms the critical diol epoxide.

Table 3: Relative Carcinogenic Potency of Selected Methylated Benz(a)anthracenes

CompoundCarcinogenic Potency (Relative to Benz(a)anthracene)Key Structural Features
Benz(a)anthracene WeakUnsubstituted parent PAH
7-Methylbenz(a)anthracene PotentMost potent of the 12 monomethylated isomers.
12-Methylbenz(a)anthracene PotentAnother highly active monomethylated isomer.
7,12-Dimethylbenz(a)anthracene (DMBA) Very PotentOne of the most powerful chemical carcinogens known.
7,11,12-Trimethylbenz(a)anthracene Less Potent than DMBASteric hindrance from the 11-methyl group reduces activity.

Future Directions and Emerging Research Avenues for 7,8,12 Trimethylbenz a Anthracene

Advanced Omics Technologies in Deciphering 7,8,12-Trimethylbenz(a)anthracene-Induced Changes

The advent of "omics" technologies offers a powerful lens through which to examine the global molecular alterations induced by this compound. Moving beyond singular endpoints, these high-throughput methods can provide a holistic view of the cellular response to this carcinogen. The application of omics is crucial for a more profound understanding of the molecular underpinnings of toxicity and for identifying novel biomarkers of exposure and effect. nih.govnih.gov

Future research should prioritize the following omics-based approaches:

Genomics and Transcriptomics: Comprehensive analysis of gene expression changes in target tissues, such as bone marrow and mammary glands, following exposure to this compound is a critical next step. RNA sequencing (RNA-Seq) can identify entire networks of genes and signaling pathways that are dysregulated. researchgate.net This could reveal novel mechanisms of carcinogenesis beyond direct DNA damage, such as alterations in cell cycle control, apoptosis, and immune response pathways.

Proteomics: The study of the proteome, the complete set of proteins expressed by an organism or cell, can provide direct insights into the functional consequences of genomic and transcriptomic changes. Techniques like mass spectrometry-based proteomics can identify and quantify thousands of proteins simultaneously, revealing alterations in protein expression, post-translational modifications, and protein-protein interactions that are critical to the carcinogenic process.

Metabolomics: As the downstream result of genomic, transcriptomic, and proteomic alterations, the metabolome represents a sensitive indicator of cellular phenotype. Investigating the metabolic perturbations caused by this compound can uncover disruptions in key metabolic pathways, such as energy metabolism and lipid metabolism, which are increasingly recognized as hallmarks of cancer.

Omics TechnologyPotential Application for this compound ResearchExpected Insights
Genomics/Transcriptomics Identification of differentially expressed genes in target tissues after exposure.Elucidation of dysregulated signaling pathways and novel mechanisms of action.
Proteomics Analysis of protein expression and post-translational modifications.Understanding the functional consequences of gene expression changes and identifying protein biomarkers.
Metabolomics Profiling of endogenous metabolites in biofluids and tissues.Revealing metabolic reprogramming and identifying metabolic biomarkers of toxicity.

Development of Novel Experimental and Computational Methodologies

To further elucidate the carcinogenic mechanisms of this compound, the development and application of innovative experimental and computational models are paramount. These advanced methodologies can offer more physiologically relevant systems for study and enhance our predictive capabilities.

The refinement of experimental models is a key area for future development:

Three-Dimensional (3D) Organoid Cultures: Moving beyond traditional two-dimensional (2D) cell cultures, 3D organoids derived from primary tissues can more accurately recapitulate the complex architecture and cell-cell interactions of native organs. mdpi.com Establishing organoid models of target tissues like the mammary gland and bone marrow would provide a more physiologically relevant platform to study the compound's effects on tissue development and carcinogenesis.

Humanized Mouse Models: The use of genetically engineered mouse models that express human genes involved in xenobiotic metabolism can provide a more accurate representation of human-relevant metabolic activation of this compound. nih.gov This can help bridge the gap between animal studies and human health risk assessment.

Zebrafish Embryo Models: The zebrafish embryo offers a powerful in vivo system for high-throughput screening of developmental toxicity. nih.gov Its rapid, external development and optical transparency allow for real-time visualization of organogenesis, making it an ideal model to investigate the developmental effects of this compound.

In parallel, computational approaches can accelerate research and reduce reliance on animal testing:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can predict the biological activity of chemicals based on their molecular structure. nih.gov Developing robust QSAR models for PAHs, including this compound, could aid in prioritizing compounds for further toxicological evaluation and in predicting their carcinogenic potential.

Molecular Docking and Dynamics Simulations: These computational techniques can simulate the interaction of this compound and its metabolites with biological macromolecules, such as DNA and metabolic enzymes. nih.govresearchgate.net This can provide valuable insights into the mechanisms of DNA adduct formation and the metabolic pathways involved in its activation and detoxification.

MethodologyApplication for this compound ResearchPotential Advantages
3D Organoid Cultures Studying tissue-specific carcinogenesis in a more physiologically relevant context.Recapitulates in vivo tissue architecture and cell-cell interactions.
Humanized Mouse Models Investigating human-relevant metabolism and toxicity.Improved translation of animal data to human health risk.
Zebrafish Embryo Models High-throughput screening of developmental toxicity.Rapid, cost-effective, and allows for real-time imaging.
QSAR Modeling Predicting carcinogenic potential based on chemical structure.Reduces the need for extensive animal testing.
Molecular Docking Simulating interactions with biological targets like DNA and enzymes.Provides mechanistic insights into molecular interactions.

Unexplored Biological Effects and Molecular Targets of this compound

While the leukemogenic and DNA-damaging properties of this compound are documented, a vast landscape of its potential biological effects and molecular targets remains uncharted territory. Future research should aim to broaden our understanding of its toxicological profile beyond its established carcinogenic endpoints.

Key areas for future investigation include:

Non-genotoxic Mechanisms of Carcinogenesis: In addition to forming DNA adducts, PAHs can promote cancer through non-genotoxic mechanisms, such as the induction of chronic inflammation, oxidative stress, and disruption of intercellular communication. nih.gov Investigating the role of these alternative pathways in this compound-induced carcinogenesis is crucial for a complete understanding of its mode of action.

Impact on the Tumor Microenvironment: The tumor microenvironment, comprising various cell types and extracellular matrix components, plays a critical role in tumor initiation and progression. The influence of this compound on the immune cell infiltrate, stromal cell activation, and angiogenesis within the microenvironment of target tissues is a significant and unexplored area of research.

Neurotoxicity: The potential neurotoxic effects of PAHs are an emerging area of concern. nih.gov Studies on other PAHs have suggested that they can cross the blood-brain barrier and induce neuroinflammation and neuronal damage. Investigating whether this compound exhibits similar neurotoxic properties is a critical knowledge gap to address.

Endocrine Disruption: Some PAHs have been shown to interfere with endocrine signaling pathways, which can have wide-ranging effects on development and disease. Examining the potential for this compound to act as an endocrine disruptor, for instance by interacting with estrogen or androgen receptors, could reveal novel mechanisms of toxicity.

Unexplored AreaResearch QuestionPotential Significance
Non-genotoxic Mechanisms Does this compound induce chronic inflammation or oxidative stress?Provides a more comprehensive understanding of its carcinogenic mechanisms.
Tumor Microenvironment How does this compound alter the cellular and molecular composition of the tumor microenvironment?Identifies new targets for cancer prevention and therapy.
Neurotoxicity Does exposure to this compound lead to neuroinflammation or neuronal damage?Addresses a critical and understudied area of PAH toxicology.
Endocrine Disruption Does this compound interfere with hormone signaling pathways?Uncovers potential developmental and reproductive health risks.

Q & A

Q. Basic

  • Skin absorption prevention : Use barrier creams and double-gloving with chemically resistant materials .
  • Emergency response : Install eyewash stations and showers; ensure immediate medical consultation for suspected exposure .
  • Monitoring : Regular health screenings for researchers, though no specific biomarker exists for TMBA exposure .

What methodological approaches resolve contradictions in carcinogenicity data between TMBA and other PAHs?

Q. Advanced

  • Mechanistic studies : Compare DNA adduct profiles (e.g., using 32^{32}P-postlabeling) to identify TMBA-specific adducts vs. those from 7,12-DMBA .
  • Dose-response modeling : Analyze threshold effects; TMBA may exhibit non-linear kinetics at low doses due to metabolic saturation .
  • Cross-study validation : Replicate findings in multiple rodent strains to control for genetic susceptibility .

What engineering controls minimize airborne TMBA exposure?

Q. Basic

  • Local exhaust ventilation : Install fume hoods with face velocities ≥100 ft/min for procedures generating aerosols .
  • Containment : Use closed-system reactors for synthesis or dilution to prevent fugitive emissions .
  • Air monitoring : Conduct periodic airborne particle sampling (NIOSH Method 5506) to verify compliance with OSHA PELs .

How to assess clonal evolution in TMBA-induced leukemias?

Q. Advanced

  • Longitudinal cytogenetics : Track chromosomal changes in serial bone marrow aspirates using G-banding .
  • Flow cytometry : Sort abnormal cell populations via surface markers (e.g., CD34+ stem cells) to study clonal dominance .
  • Statistical analysis : Apply Kaplan-Meier survival curves to correlate karyotypic abnormalities with disease progression .

What decontamination procedures are effective for TMBA workspaces?

Q. Basic

  • Surface cleaning : Use 10% sodium hypochlorite or alkaline detergents to degrade residual TMBA .
  • Waste disposal : Collect TMBA-contaminated materials in sealed containers labeled as EPA-regulated hazardous waste .
  • Validation : Swab surfaces post-cleaning and analyze via HPLC to confirm decontamination .

How to design studies reconciling TMBA's carcinogenicity with its metabolic stability?

Q. Advanced

  • Metabolic profiling : Use hepatic microsomal assays to quantify CYP450-mediated activation (e.g., CYP1A1/1B1 isoforms) .
  • Pharmacokinetic modeling : Measure plasma half-life and tissue distribution using 14^{14}C-labeled TMBA .
  • Dose fractionation : Compare single vs. split doses to assess metabolic saturation thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.